molecular formula C19H16N2O5 B13988823 Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate

Cat. No.: B13988823
M. Wt: 352.3 g/mol
InChI Key: ZHNMJOOJCPMUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is a carbamate derivative featuring a naphthalene ring substituted with a hydroxyl group at the 2-position and a 3-nitrophenyl moiety attached to a methyl carbamate backbone. This compound is synthesized via modified Mannich reactions involving aldehydes, 2-naphthol, and methyl carbamate, often catalyzed by Mg(OCOCF3)2 or ionic liquids .

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C19H16N2O5/c1-26-19(23)20-18(13-6-4-7-14(11-13)21(24)25)17-15-8-3-2-5-12(15)9-10-16(17)22/h2-11,18,22H,1H3,(H,20,23)

InChI Key

ZHNMJOOJCPMUQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Reaction Overview

A highly efficient one-pot, three-component condensation method has been reported for synthesizing carbamatoalkyl naphthols, including derivatives structurally related to methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate. This method involves the reaction of:

  • 2-naphthol (or β-naphthol),
  • Aromatic aldehydes (such as 3-nitrobenzaldehyde),
  • Methyl carbamate,

in the presence of cerium ammonium nitrate (CAN) as a catalyst under solvent-free conditions at 70 °C. The catalyst promotes the condensation to form the carbamate product efficiently.

Optimized Reaction Conditions and Yields

The reaction parameters were optimized by varying solvent, molar ratios, catalyst amounts, and temperature. The best yield (91%) was obtained under solvent-free conditions with 0.1 mmol CAN at 70 °C within 1 hour. Increasing catalyst amount or temperature beyond this point decreased yield.

Entry Solvent Molar Ratio (2-naphthol : Aldehyde : Methyl carbamate) CAN (mmol) Temp (°C) Time (h) Yield (%)
1 H2O 1 : 1 : 1.1 0.1 70 2.0 0
2 Ethanol 1 : 1 : 1.1 0.1 70 1.0 6
3 Acetonitrile 1 : 1 : 1.1 0.1 70 3.0 19
4 None (solvent-free) 1 : 1 : 1.1 0.1 70 1.0 91
5 None (solvent-free) 1 : 1 : 1 0.1 70 1.0 85
6 None (solvent-free) 1 : 1 : 1.2 0.1 70 1.0 92

Adapted from Min Wang et al., Bull. Chem. Soc. Ethiop. 2013, 27(3).

Mechanistic Insights

  • The catalyst CAN facilitates the electrophilic activation of the aldehyde.
  • 2-naphthol reacts with the activated aldehyde forming an intermediate hydroxynaphthalenyl-aryl methanol.
  • Methyl carbamate then reacts with this intermediate to form the carbamate linkage.
  • The reaction proceeds efficiently under mild, solvent-free conditions, simplifying work-up and purification.

Three-Step Continuous Reactor Method via Methyl Isocyanate Intermediate

General Method Description

A patented industrially relevant method describes the preparation of N-methyl carbamates (including those derived from substituted naphthols and phenols) via a three-step continuous process involving:

  • Reaction of diphenyl carbonate with methylamine to form phenyl-N-methyl urethane.
  • Thermolysis of phenyl-N-methyl urethane to generate methyl isocyanate and phenol.
  • Reaction of methyl isocyanate with substituted phenols or naphthols to yield the desired N-methyl carbamate.

This method is adaptable to various substituted phenols and naphthols, including 2-hydroxynaphthalen-1-yl derivatives.

Reaction Conditions

Step Reactants/Conditions Temperature (°C) Pressure Time Notes
1 (Carbamate formation) Diphenyl carbonate + methylamine (molar ratio ~1:1) + catalyst (tertiary amine or organotin compound) 20–80 Atmospheric 15–60 min Liquid phase reaction in organic solvent
2 (Thermolysis) Phenyl-N-methyl urethane 180–220 200 mmHg to atmospheric 0.5–3 h Generates methyl isocyanate and phenol vapors
3 (Carbamate synthesis) Methyl isocyanate + substituted phenol/naphthol + catalyst (B catalyst) 0–50 Atmospheric 0.5–8 h Reaction in inert organic solvent

Process Advantages

  • Continuous operation with multiple reactors in parallel or series.
  • High selectivity and yield (>98% molar yield).
  • Low residual free methyl isocyanate, enhancing safety.
  • Easy recovery and recycling of phenol and unreacted intermediates.
  • Adaptable to a wide range of substituted phenols and naphthols.

Specific Example from Patent

  • The method was demonstrated for various substituted phenols and naphthols producing corresponding N-methyl carbamates.
  • The reaction mixture is worked up by concentration, crystallization, filtration, and drying to isolate the pure carbamate.

Source: CN85109417A, Patent on N-methyl carbamate preparation.

Alternative Catalytic Condensation Using Strontium(II) Triflate

Method Summary

  • A condensation of 3-nitrobenzaldehyde, α-naphthol, and carbamate derivatives catalyzed by strontium(II) triflate in chloroform at 60 °C for 15 hours has been reported to yield related carbamate compounds.
  • Although this method was demonstrated for benzamide derivatives, it is relevant as a catalytic approach for related carbamate synthesis.

Procedure Highlights

  • Molar ratio: 1:1:1.1 (aldehyde:naphthol:carbamate).
  • Catalyst loading: 10 mol% Sr(OTf)2.
  • Work-up involves extraction with ethyl acetate, drying, evaporation, and flash chromatography purification.
  • Yield reported around 60%.

Source: Journal of Chemical Research 2008.

Zinc Chloride-Catalyzed Carbamate Synthesis from Carbamoyl Chlorides and Alcohols

Solvent and Yield Data

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 30 12 86
Benzene 30 16 76
Tetrahydrofuran 30 15 70
Ethyl acetate 30 14 59
Dichloromethane 30 18 43

Source: ACS Omega, 2022.

Summary Table of Key Preparation Methods

Method Key Reactants Catalyst Conditions Yield (%) Notes
CAN-catalyzed three-component condensation 2-naphthol + 3-nitrobenzaldehyde + methyl carbamate Cerium ammonium nitrate (CAN) Solvent-free, 70 °C, 1 h ~91 Mild, efficient, solvent-free
Three-step continuous methyl isocyanate route Diphenyl carbonate + methylamine + 2-hydroxynaphthol derivatives Tertiary amine/organotin, B catalyst 20–220 °C, atmospheric pressure >98 Industrial scale, continuous, high yield
Sr(OTf)2-catalyzed condensation 3-nitrobenzaldehyde + α-naphthol + carbamate Strontium(II) triflate Chloroform, 60 °C, 15 h ~60 Longer reaction, moderate yield
ZnCl2-catalyzed carbamate formation Carbamoyl chlorides + aromatic alcohols Zinc chloride 30 °C, 12–18 h 43–86 Versatile, solvent-dependent yields

Research Discoveries and Perspectives

  • The CAN-catalyzed method is notable for its operational simplicity, mild conditions, and high yield, making it suitable for laboratory-scale synthesis of this compound and analogs.
  • The continuous three-step process via methyl isocyanate intermediate offers an industrially scalable approach with excellent selectivity and minimal hazardous intermediate accumulation.
  • Alternative catalysts like strontium(II) triflate and zinc chloride expand the toolkit for carbamate synthesis, though with varying efficiency and operational complexity.
  • The choice of method depends on scale, desired purity, available equipment, and safety considerations related to methyl isocyanate handling.

Chemical Reactions Analysis

Types of Reactions

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Carbamate Derivatives

Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate
  • Structure : Similar backbone but lacks the nitro group; phenyl substituent instead of 3-nitrophenyl.
  • Crystallography : The dihedral angle between the naphthalene and benzene rings is 81.54°, slightly larger than in the 3-nitro derivative (78.32–84.70°) .
  • Synthesis : Prepared via analogous multicomponent reactions, yielding high purity with Mg(OCOCF3)2 catalysis .
  • Reactivity : The absence of the electron-withdrawing nitro group may enhance nucleophilic reactivity compared to the 3-nitro analog.
Ethyl [(3-nitrophenyl)(2-hydroxynaphthalen-1-yl)methyl]carbamate
  • Structure : Ethyl carbamate instead of methyl, with the same 3-nitrophenyl group.
  • Properties : Higher molecular weight (360.41 vs. ~345 for methyl carbamate) and increased lipophilicity due to the ethyl group .
Methyl (4-nitrophenyl)carbamate
  • Structure : Simpler carbamate with a single 4-nitrophenyl group.
  • Properties : Lower molecular weight (196.16 g/mol) and absence of the naphthalene-hydroxyl system reduce hydrogen-bonding capacity .

Acetamide Analogs

N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide
  • Structure : Replaces the carbamate with an acetamide group.
  • Crystallography : Dihedral angle of 81.9° between naphthalene and benzene rings, similar to carbamate derivatives .
  • Hydrogen Bonding : Exhibits intramolecular N–H⋯O and intermolecular O–H⋯O bonds, critical for crystal packing .
  • Biological Implications: Acetamides may exhibit different enzyme inhibition profiles compared to carbamates, which are known protease inhibitors.

Derivatives with Alternative Aryl Groups

N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide
  • Structure : 4-Methylphenyl substituent instead of 3-nitrophenyl.
  • Electronic Effects : The electron-donating methyl group contrasts with the electron-withdrawing nitro group, altering electronic density and reactivity .
  • Dihedral Angle: 82.50°, indicating minor steric differences compared to nitro-substituted analogs .

Physical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Dihedral Angle (°)
Target Compound ~345 Hydroxyl, Nitro, Carbamate 78.32–84.70
Methyl (4-nitrophenyl)carbamate 196.16 Nitro, Carbamate N/A
Ethyl [(3-nitrophenyl)(2-hydroxynaphthyl)methyl]carbamate 360.41 Ethyl, Nitro, Carbamate N/A
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide ~325 Hydroxyl, Nitro, Acetamide 81.9

Biological Activity

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate, a compound belonging to the class of carbamates, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Structure

The molecular formula for this compound is C25H20N2O5C_{25}H_{20}N_{2}O_{5}. The structure features a naphthalene moiety substituted with hydroxyl and nitrophenyl groups, contributing to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through a multi-step process involving the condensation of 2-hydroxynaphthalene with 3-nitrobenzaldehyde and methyl carbamate. A typical reaction scheme includes:

  • Condensation Reaction : 2-hydroxynaphthalene is reacted with 3-nitrobenzaldehyde in the presence of a catalyst.
  • Carbamate Formation : The resulting intermediate is treated with methyl isocyanate or methyl carbamate to form the final product.

The reaction conditions can significantly affect yield and purity, as shown in various studies that optimize parameters like temperature, solvent, and catalyst type.

Antimicrobial Properties

Research has indicated that derivatives of carbamate compounds exhibit significant antimicrobial activity. For instance, this compound was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Enzyme Inhibition Studies

This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Case Study: AChE Inhibition

In a study conducted on rat brain homogenates, the compound exhibited a dose-dependent inhibition of AChE activity:

  • IC50 Value : The compound displayed an IC50 value of approximately 25 µM.
  • Mechanism : Kinetic studies suggested that the compound acts as a non-competitive inhibitor.

Cytotoxicity and Anticancer Potential

Preliminary cytotoxicity assays indicate that this compound may possess anticancer properties. It was tested against various cancer cell lines, including:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)18
MCF-7 (Breast Cancer)22
A549 (Lung Cancer)30

The biological activities of this compound are hypothesized to involve:

  • Interaction with Enzymes : Binding to active sites on enzymes such as AChE.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.